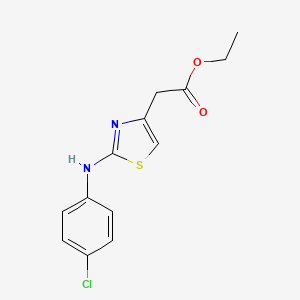

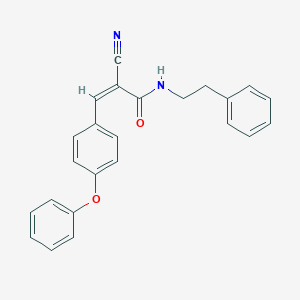

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms . This compound is known for its high bioactivity and low toxicity, and it’s widely used as insecticides, fungicides, herbicides, and plant growth regulators . It’s also an important thiazole intermediate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride, which is a pharmacophore of Fenvalerate, with ethyl 2-(2-aminothiazol-4-yl)acetate . The asymmetric unit contains two crystallographically independent molecules .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring and a benzene ring. The angle between the thiazole ring and the benzene ring is 77.89 (8)° . There are N—H⋯O interactions in the crystal structure, which lead to the formation of hydrogen-bonded chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.76 g/mol . The compound has a light yellow solid appearance .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound has been used in the study of crystal structures .

- Methods of Application: The compound was synthesized and its crystal structure was analyzed . The synthesis involved a reaction of Ethyl 2-(2-aminothiazol-4-yl)acetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride .

- Results: The crystal structure of the compound was successfully determined .

Biological Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives, such as the compound , have been found to have diverse biological activities .

- Methods of Application: The compound is synthesized and then tested for various biological activities .

- Results: Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Coordination Chemistry

- Scientific Field: Coordination Chemistry

- Application Summary: The compound is used as an organic ligand in coordination chemistry .

- Methods of Application: The compound is used in the synthesis of coordination compounds .

- Results: The compound has been used in the synthesis of bis(2-aminothiazole-4-acetato)aquazinc(II) .

Synthesis of Novel Heteroaryl-containing Benzamide Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of novel heteroaryl-containing benzamide derivatives .

- Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .

- Results: The successful synthesis of novel heteroaryl-containing benzamide derivatives .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Certain derivatives of the compound have shown antiviral activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .

- Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

- Scientific Field: Pharmacology

- Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .

- Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Antiviral Activity of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Certain derivatives of the compound have shown antiviral activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .

- Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity of Indole Derivatives

- Scientific Field: Pharmacology

- Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .

- Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Synthesis of Thiazolyl Thiazolidine-2,4-dione Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of thiazolyl thiazolidine-2,4-dione derivatives .

- Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .

- Results: The successful synthesis of thiazolyl thiazolidine-2,4-dione derivatives .

Propiedades

IUPAC Name |

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECABASQVIMJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)

![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)